Foreword: The Growing Importance of Lysine Acylation
Foreword: The Growing Importance of Lysine Acylation
An In-depth Technical Guide to Fmoc-Lys(nicotinoyl)-OH for Advanced Peptide Synthesis and Drug Discovery
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of Fmoc-Lys(nicotinoyl)-OH. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic application in peptide chemistry, and the analytical validation required to ensure scientific rigor.
The functional diversity of the proteome is vastly expanded by post-translational modifications (PTMs), which act as molecular switches to regulate protein activity, localization, and interaction networks.[1] Among the most crucial and varied targets for PTMs is the amino acid lysine, whose side chain can be modified by acetylation, ubiquitination, methylation, and, more recently, other forms of acylation.[1][2] Lysine nicotinoylation, a specific type of acylation, is an emerging area of study implicated in diverse cellular processes, from metabolism to chromatin remodeling.[2][3]
To investigate the functional role of this specific modification, researchers require tools for the precise, site-specific incorporation of a nicotinoylated lysine residue into a peptide sequence. Fmoc-Lys(nicotinoyl)-OH is the quintessential chemical building block engineered for this purpose, enabling the synthesis of bespoke peptides that serve as probes, substrates, or therapeutic leads.[4][5]
Part 1: Core Characteristics of Fmoc-Lys(nicotinoyl)-OH
A thorough understanding of the molecule's fundamental properties is the bedrock of its successful application. This section details its structure, physicochemical properties, and the chemical logic behind its synthesis.
Chemical Structure and Properties
Fmoc-Lys(nicotinoyl)-OH is a derivative of L-lysine featuring two critical modifications for its role in peptide synthesis.[4] The α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the cornerstone of the most common solid-phase peptide synthesis (SPPS) strategy.[6] The ε-amino group of the lysine side chain is acylated with a nicotinoyl moiety, which is stable to the conditions of Fmoc-SPPS, providing an orthogonal protection scheme.[4]
Caption: Chemical structure of Fmoc-Lys(nicotinoyl)-OH.
Table 1: Physicochemical Data for Fmoc-Lys(nicotinoyl)-OH
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | [4] |
| CAS Number | 252049-11-9 | [4][7][8] |
| Molecular Formula | C₂₇H₂₇N₃O₅ | [9] |
| Molecular Weight | 473.52 g/mol | [4][8][9] |
| Appearance | White to off-white solid/powder | [9] |
| Solubility | Soluble in common SPPS solvents like DMF, NMP | [10] |
| Storage Temp. | 2-8°C | |
Note: Data is aggregated from chemical supplier and database information.
Synthesis Strategy
While several synthetic routes exist, a common and logical laboratory-scale preparation involves the selective acylation of the ε-amino group of a pre-protected lysine derivative. The choice to start with Fmoc-Lys-OH.HCl is strategic; it ensures the α-amino group is already protected, directing the subsequent reaction to the desired side chain.
The core of the synthesis is a standard amide bond formation. Nicotinic acid is activated to form a more reactive species, preventing it from simply performing an acid-base reaction with the lysine side chain. N-Hydroxysuccinimide (NHS) is often used to form an active ester, which is susceptible to nucleophilic attack by the primary amine of the lysine side chain. A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitates this activation.[11]
Caption: Validated workflow for coupling Fmoc-Lys(nicotinoyl)-OH in SPPS.
Part 3: Post-Synthesis Processing and Analysis
Synthesizing the peptide is only part of the process. The crude product must be cleaved from the support, purified, and its identity rigorously confirmed.
-
Cleavage: The completed peptide is cleaved from the solid support using a strong acid cocktail, typically 95% Trifluoroacetic Acid (TFA) with scavengers like water and triisopropylsilane (TIS) to protect sensitive residues from side reactions. * Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the desired full-length product from truncated sequences or other impurities. [12][13]* Characterization: The identity and purity of the final nicotinoylated peptide must be confirmed. The primary technique is Mass Spectrometry (MS), which verifies that the molecular weight of the purified product matches the theoretical mass of the target sequence. [13][14]
Part 4: Advanced Applications and Scientific Context
The ability to create peptides with a site-specific nicotinoyl-lysine opens doors to numerous research avenues:
-
Enzyme Kinetics: Synthetic nicotinoylated peptides can be used as substrates to identify and characterize the "erasers" (deacylases) and "readers" (binding proteins) of this PTM. [4]* Drug Discovery: The nicotinoyl group can alter a peptide's physicochemical properties, potentially improving its solubility, stability, or cell permeability. [4]It can also be a key pharmacophore for interacting with a biological target, making these peptides valuable leads for therapeutics.
-
Probing Biological Pathways: By introducing nicotinoylated peptides into cellular systems, researchers can study the downstream effects of this specific modification on protein-protein interactions and signaling cascades. [3]
Part 5: Safety and Handling
As with all laboratory chemicals, appropriate safety measures are required.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of fine powder. [15][16]* Storage: Store Fmoc-Lys(nicotinoyl)-OH in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation. * Disposal: Dispose of waste in accordance with local, state, and federal regulations. [15]
References
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Fmoc-Lys(Ac)-OH | C23H26N2O5. PubChem, NIH.[Link]
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Fmoc-Lys(Nic)-OH. RVAC Medicines.[Link]
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Fmoc-Lys(Nic)-OH [252049-11-9]. Aapptec Peptides.[Link]
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FAA1726.0005 Fmoc-L-Lys(Nic)-OH - 5g. GenoChem World.[Link]
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Safety Data Sheet. AAPPTec.[Link]
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Safety Data Sheet Fmoc-Lys(Fmoc)-OH. CEM Corporation.[Link]
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Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH. ResearchGate.[Link]
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PS synthesis. ResearchGate.[Link]
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Fmoc-Lys-OH.HCl. BioCrick.[Link]
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Safety Data Sheet. AAPPTec.[Link]
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Understanding Fmoc-Lys(Alloc)-OH: Properties and Applications in Research. Medium.[Link]
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The Role of Fmoc-Lys-OH in Modern Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Why always lysine? The ongoing tale of one of the most modified amino acids. PubMed.[Link]
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A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.[Link]
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Peptide Characterization & Analytics. JPT.[Link]
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Best Peptides Fmoc-D-Lys(Boc)-OH. AAPPTec.[Link]
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Analytical considerations for characterization of generic peptide product: A regulatory insight. PubMed.[Link]
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First comprehensive proteome analysis of lysine crotonylation in seedling leaves of Nicotiana tabacum. PubMed Central.[Link]
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Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. Journal of Translational Medicine.[Link]
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Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.[Link]
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Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.[Link]
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Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. YouTube.[Link]
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FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube.[Link]
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